6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the bromination of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include phenols.
Scientific Research Applications
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxyquinoline-4-carboxylic acid: Similar structure but with a hydroxy group instead of a hydroxyphenyl group.
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Lacks the bromine atom, affecting its reactivity and binding properties.
Uniqueness
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
IUPAC Name |
6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLWYNSKRKEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416809 |
Source
|
Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-08-8 |
Source
|
Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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